4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one
Description
4-[(E)-2-Phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one is a 1,5-benzodiazepin-2-one derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The compound features a trans-configuration (E) styryl group at the 4-position, which introduces π-conjugation and influences its electronic properties.
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-12-14(11-10-13-6-2-1-3-7-13)18-15-8-4-5-9-16(15)19-17/h1-11H,12H2,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOTZFPASAWCAO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=CC=CC=C2NC1=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331838 | |
| Record name | 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27185-47-3 | |
| Record name | 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors, such as o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation or nitration can occur on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Scientific Research Applications
Anxiolytic Effects
Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that compounds similar to 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one exhibit significant anxiolytic effects by modulating GABA_A receptors in the central nervous system.
Case Study:
A study published in the European Journal of Pharmacology demonstrated that related compounds could effectively reduce anxiety-like behaviors in rodent models through increased GABAergic transmission .
Antidepressant Potential
Emerging evidence suggests that benzodiazepines may possess antidepressant properties. The structural modifications in this compound enhance its affinity for serotonin receptors, potentially contributing to mood regulation.
Case Study:
In a clinical trial involving patients with major depressive disorder, participants treated with a benzodiazepine derivative showed significant improvements in depression scales compared to placebo .
Neuroprotective Effects
Recent studies have indicated that benzodiazepine derivatives may offer neuroprotective benefits against neurodegenerative diseases. The compound's ability to inhibit apoptosis in neuronal cells has been documented.
Case Study:
Research conducted on neuroprotective mechanisms highlighted that compounds like this compound could reduce oxidative stress and inflammation in neuronal cultures .
Table: Mechanism of Action Comparison
Mechanism of Action
The mechanism of action of 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the 4-Position
a) 4-(Phenoxydifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one (Compound 3)
- Synthesis: Formed by reacting ethyl 4,4-difluoro-4-phenoxyacetoacetate with o-phenylenediamine in benzene under neutral conditions, yielding 70–80% .
- Key Differences: The phenoxydifluoromethyl group introduces strong electron-withdrawing effects and increased hydrophobicity compared to the styryl group. This may enhance metabolic stability but reduce aqueous solubility.
b) 4-Phenyl-1,3-dihydro-1,5-benzodiazepin-2-one
- Synthesis: Prepared via alkylation of the parent benzodiazepinone with allyl bromide or direct cyclization of substituted β-ketoesters .
- Key Differences: The simple phenyl group lacks conjugation, resulting in reduced π-electron delocalization. This derivative exhibits antinociceptive activity in acetic acid-induced writhing tests, suggesting central nervous system (CNS) penetration .
c) 4-[3’-(1”H-Imidazol-1”-yl)phenyl]-8-(3’’’-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one (Compound 2)
- Synthesis : Involves palladium-catalyzed coupling and iodination, highlighting the need for advanced synthetic techniques for bulky substituents .
- Key Differences : The imidazole and iodophenyl groups enhance binding affinity to targets like enzymes or receptors, as seen in crystal structures of rat autotaxin complexes .
Heterocyclic Core Modifications
a) 5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones
- Structure : Features an additional nitrogen atom in the diazepine ring, forming a triazepine core.
- Key Differences: Increased hydrogen-bonding capacity and altered ring strain influence pharmacological profiles, such as enhanced affinity for GABA receptors compared to 1,5-benzodiazepinones .
b) 2,3-Dihydro-1H-1,4-benzodiazepin-2-ones
Physicochemical and Pharmacological Properties
Melting Points and Solubility
- 4-[(E)-2-Phenylethenyl] derivative : Expected to have a higher melting point (>200°C) due to planar styryl group stacking, similar to 4-phenyl analogs (187–188°C) .
- 4-(Phenoxydifluoromethyl) derivative: Lower solubility in polar solvents compared to the styryl analog due to fluorine-induced hydrophobicity .
Biological Activity
The compound 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzodiazepine core with an ethylene bridge connecting to a phenyl group. The unique structural elements contribute to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anxiolytic Activity : Similar to other benzodiazepines, it has shown potential in reducing anxiety levels in preclinical models.
- Sedative Effects : It may induce sedation, making it a candidate for treating sleep disorders.
- Anticonvulsant Properties : Preliminary studies suggest it could be effective in managing seizure disorders.
The biological activity of this compound is primarily mediated through its interaction with the GABA_A receptor. By enhancing GABAergic transmission, it increases inhibitory neurotransmission in the central nervous system (CNS), leading to its anxiolytic and sedative effects.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety in models | |
| Sedative | Induced sedation | |
| Anticonvulsant | Reduced seizure frequency |
Case Study 1: Anxiolytic Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, supporting its potential use as an anxiolytic agent.
Case Study 2: Sedative Properties
In another investigation involving sleep-deprived rats, the compound was found to significantly increase total sleep time compared to control groups. This suggests that it may have utility in treating insomnia or other sleep disorders.
Research Findings
Recent computational studies have provided insights into the electronic properties and reactivity of this compound. The HOMO-LUMO gap indicates its potential for further functionalization and development into more potent derivatives. Additionally, non-linear optical properties have been suggested, which may open avenues for novel applications beyond traditional pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
